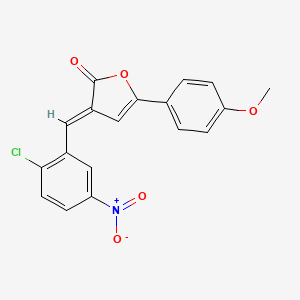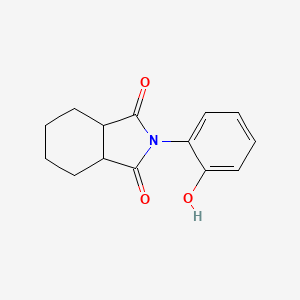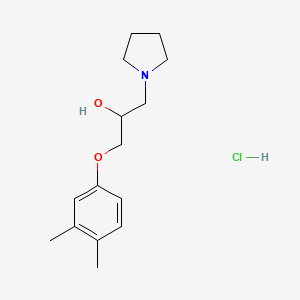![molecular formula C19H22N2O3S B5181234 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5181234.png)
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzimidazole derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of various enzymes involved in these pathways, including protein kinases, phosphodiesterases, and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments, including its high purity, low toxicity, and good pharmacokinetic properties. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its limited solubility in water and its potential to form aggregates at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on various signaling pathways. Additionally, further optimization of the synthesis method of this compound may lead to the development of new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole involves the reaction of 4-butoxyaniline with p-toluenesulfonyl chloride in the presence of triethylamine to form the intermediate 4-butoxyphenylsulfonamide. This intermediate is then reacted with 5,6-dimethyl-1H-benzimidazole in the presence of potassium carbonate to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research applications.
Aplicaciones Científicas De Investigación
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. This compound has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-5-10-24-16-6-8-17(9-7-16)25(22,23)21-13-20-18-11-14(2)15(3)12-19(18)21/h6-9,11-13H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKVGQFLDHXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![5-[(sec-butylamino)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181162.png)
![(2-methoxyethyl){4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amine](/img/structure/B5181167.png)
![2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5181180.png)
![3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)
![4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5181190.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5181194.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5181215.png)
![2-(2-furyl)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5181221.png)
![7-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5181250.png)

